molecular formula C20H20N4O3 B2833978 Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-86-8

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2833978
CAS No.: 921989-86-8
M. Wt: 364.405
InChI Key: XBZSHYFINRZGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a unique substitution pattern: a pyridin-4-ylmethylamino group at position 4, a p-tolyl (4-methylphenyl) substituent at position 1, and an ethyl ester at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations, as seen in analogous pyridazine derivatives .

Key structural features include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capabilities.
  • Pyridin-4-ylmethylamino substituent: Introduces a basic nitrogen atom and a planar pyridine ring, which may interact with receptor residues via π-π stacking or hydrogen bonding.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-8-10-21-11-9-15)12-18(25)24(23-19)16-6-4-14(2)5-7-16/h4-12,22H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSHYFINRZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones, the pyridazine ring is formed through cyclization reactions.

    Functional Group Modifications: Introduction of the pyridin-4-ylmethyl and p-tolyl groups through nucleophilic substitution or coupling reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridazine Derivatives

Compound Name (ID) Substituents (Positions 1, 4, and 5) Yield (%) Melting Point (°C) Notable Features
Target Compound 1: p-tolyl; 4: pyridin-4-ylmethylamino N/A* N/A* Unique amino group; potential A1R modulation
12b (Ethyl 1-(3-chlorophenyl)-...) 1: 3-Cl-phenyl; 4: methyl; 5: cyano 63 109–110 High yield; moderate lipophilicity
12c (Ethyl 1-(3-CF3-phenyl)-...) 1: 3-CF3-phenyl; 4: methyl; 5: cyano 52 106–110 Electron-withdrawing CF3; lower yield
12d (Ethyl 1-(4-hydroxyphenyl)-...) 1: 4-OH-phenyl; 4: methyl; 5: cyano 95 220–223 High polarity due to -OH; high yield
12g (Ethyl 1-(4-CF3-phenyl)-...) 1: 4-CF3-phenyl; 4: methyl; 5: cyano 40 N/A Low yield; strong electron withdrawal
Ethyl 1-(3-Cl-phenyl)-6-oxo-4-CF3-... 1: 3-Cl-phenyl; 4: CF3 N/A N/A Dual halogen/CF3; molecular weight 346.69

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-OH-phenyl in 12d) correlate with higher yields (95%), likely due to stabilized intermediates .
  • Bulky or electron-withdrawing groups (e.g., CF3 in 12c, 12g) reduce yields (40–52%), possibly due to steric hindrance or destabilization of reactive intermediates .

Melting Points :

  • Polar substituents (e.g., -OH in 12d) increase melting points (220–223°C), reflecting stronger intermolecular hydrogen bonding .
  • Halogenated analogs (e.g., 12b, 12f) exhibit moderate melting points (109–183°C), influenced by halogen size and polarity .

Biological Activity: Pyridazine derivatives with cyano and methyl groups (e.g., 12b–12g) show adenosine A1 receptor antagonism or allosteric modulation, with potency influenced by substituent electronic profiles . The target compound’s pyridin-4-ylmethylamino group may enhance receptor binding via additional hydrogen-bonding or π-interactions compared to cyano/methyl analogs .

Physicochemical and Pharmacokinetic Differences

  • Solubility: The pyridin-4-ylmethylamino group introduces basicity (pKa ~8–10), enhancing water solubility at physiological pH relative to non-ionizable CF3 or cyano groups .
  • Metabolic Stability: CF3-containing analogs (12c, 12g) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s amino group could be susceptible to N-dealkylation .

Patent Landscape and Industrial Relevance

  • Derivatives with trifluoromethyl groups (e.g., ) are prioritized in patents for their metabolic stability and electronic effects.

Q & A

Q. What are the established synthetic protocols for this compound?

Methodological Answer: Synthesis involves multi-step routes, including:

  • Step 1: Tosylation of a pyridazine precursor using TsCl in pyridine at 0–25°C to introduce a leaving group .
  • Step 2: Nucleophilic substitution with pyridin-4-ylmethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3: Esterification under reflux conditions (e.g., ethanol/H₂SO₄) to stabilize the carboxylate group . Key Considerations: Optimize reaction time and temperature to avoid side products. Use TLC/HPLC for progress monitoring.

Table 1: Example Synthetic Conditions

StepReaction TypeKey Reagents/ConditionsReference
1TosylationTsCl, pyridine, 0–25°C
2SubstitutionPyridin-4-ylmethylamine, DMF, 80°C
3EsterificationEthanol, H₂SO₄, reflux

Q. Which analytical techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • HRMS: Verify molecular formula (e.g., [M+H]⁺ = calculated 423.18) .
  • IR Spectroscopy: Identify ester C=O stretches (~1730 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Q. What are common chemical transformations for this compound?

Methodological Answer:

  • Substitution: Replace the tosyloxy group with nucleophiles (e.g., thiols) using K₂CO₃ in acetone .
  • Reduction: Convert the ester to an alcohol with LiAlH₄ in dry THF .
  • Oxidation: Transform the dihydropyridazine ring to pyridazine using MnO₂ in dichloromethane .

Q. How are physicochemical properties (e.g., solubility) determined?

Methodological Answer:

  • Solubility: Test in DMSO, ethanol, and water via the shake-flask method; record saturation points .
  • Stability: Incubate at 25°C/60% RH for 1 month; monitor degradation via HPLC .
  • logP: Determine via reverse-phase HPLC using a C18 column and isocratic elution .

Advanced Questions

Q. How can substitution reactions be optimized for higher yields?

Methodological Answer:

  • Solvent Screening: Compare DMF (high polarity) vs. THF (low polarity) to enhance nucleophilicity .
  • Microwave Assistance: Reduce reaction time (30 minutes vs. 24 hours) at 100°C .
  • Base Selection: Use DBU instead of Et₃N to improve deprotonation efficiency .

Q. What mechanistic insights explain regioselectivity in reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps .
  • DFT Calculations: Model transition states to predict electron-deficient sites (e.g., C4 position) .
  • Cross-Validation: Compare experimental outcomes with computational predictions .

Q. How to establish structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace p-tolyl with fluorophenyl) .
  • Biological Assays: Measure IC₅₀ values in MCF-7 and HeLa cell lines .
  • Docking Studies: Map interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock .

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Reproducibility Checks: Standardize cell lines (e.g., ATCC-certified), passage numbers, and DMSO concentrations (<0.1%) .
  • Purity Validation: Require ≥95% HPLC purity; test for residual solvents (GC-MS) .
  • Orthogonal Assays: Confirm apoptosis via flow cytometry (Annexin V) and Western blot (caspase-3) .

Q. What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns (AMBER force field) .
  • Binding Free Energy: Calculate ΔG using MM-PBSA to rank affinity for targets like PARP-1 .
  • Pharmacophore Modeling: Align ester and pyridinyl groups with hydrogen-bond acceptors in active sites .

Q. How does this compound’s reactivity compare to analogs?

Methodological Answer:

  • Hammett Analysis: Correlate σ values of substituents (e.g., p-tolyl σ = -0.17) with reaction rates .
  • Comparative Kinetics: Measure substitution rates in analogs with electron-withdrawing (NO₂) vs. donating (OCH₃) groups .
  • Thermodynamic Studies: Use DSC to compare thermal stability of derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.